REACTION_CXSMILES
|
[C:1]([C:4]1[S:8][C:7]2[C:9](=[O:17])[C:10]3[CH:14]=[CH:13][S:12][C:11]=3[C:15](=[O:16])[C:6]=2[CH:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+]>CO>[OH:3][CH:1]([C:4]1[S:8][C:7]2[C:9](=[O:17])[C:10]3[CH:14]=[CH:13][S:12][C:11]=3[C:15](=[O:16])[C:6]=2[CH:5]=1)[CH3:2] |f:1.2|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After acidification with dilute HCl, the solution was extracted with CHCl3
|
Type
|
WASH
|
Details
|
The organic fraction was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, CHCl3)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C1=CC2=C(S1)C(C1=C(SC=C1)C2=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |